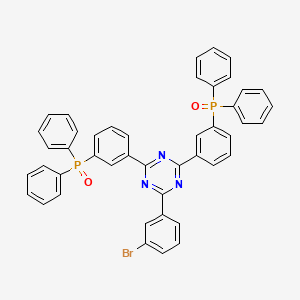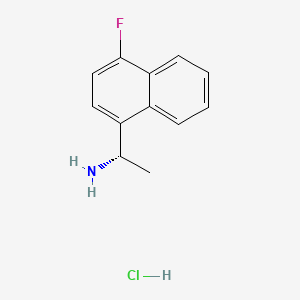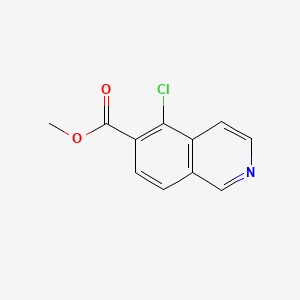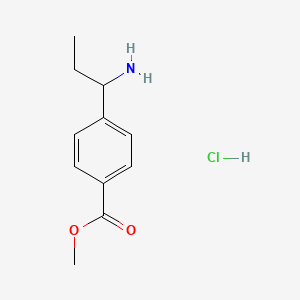
((6-(3-Bromophenyl)-1,3,5-triazine-2,4-diyl)bis(3,1-phenylene))bis(diphenylphosphine oxide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((6-(3-Bromophenyl)-1,3,5-triazine-2,4-diyl)bis(3,1-phenylene))bis(diphenylphosphine oxide): is a complex organic compound that features a triazine core substituted with bromophenyl and phenylene groups, and further functionalized with diphenylphosphine oxide groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((6-(3-Bromophenyl)-1,3,5-triazine-2,4-diyl)bis(3,1-phenylene))bis(diphenylphosphine oxide) typically involves multi-step organic reactions. One common approach starts with the preparation of the triazine core, followed by the introduction of bromophenyl and phenylene groups through substitution reactions. The final step involves the addition of diphenylphosphine oxide groups under controlled conditions, often using a palladium-catalyzed coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
((6-(3-Bromophenyl)-1,3,5-triazine-2,4-diyl)bis(3,1-phenylene))bis(diphenylphosphine oxide): can undergo various chemical reactions, including:
Oxidation: The diphenylphosphine oxide groups can be further oxidized to form phosphine oxides.
Reduction: The bromophenyl groups can be reduced to phenyl groups under suitable conditions.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium amide or thiourea are often employed in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the diphenylphosphine oxide groups would yield diphenylphosphine oxides, while reduction of the bromophenyl groups would yield phenyl-substituted triazine derivatives.
科学的研究の応用
((6-(3-Bromophenyl)-1,3,5-triazine-2,4-diyl)bis(3,1-phenylene))bis(diphenylphosphine oxide): has several scientific research applications:
Chemistry: It can be used as a ligand in coordination chemistry and catalysis.
Biology: Its potential as a bioactive molecule is being explored, particularly in the development of new pharmaceuticals.
Medicine: Research is ongoing into its use as a therapeutic agent, particularly in cancer treatment due to its ability to interact with specific molecular targets.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism of action of ((6-(3-Bromophenyl)-1,3,5-triazine-2,4-diyl)bis(3,1-phenylene))bis(diphenylphosphine oxide) involves its interaction with specific molecular targets. The triazine core can interact with nucleic acids or proteins, while the diphenylphosphine oxide groups can modulate the compound’s reactivity and binding affinity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
類似化合物との比較
((6-(3-Bromophenyl)-1,3,5-triazine-2,4-diyl)bis(3,1-phenylene))bis(diphenylphosphine oxide): can be compared with other triazine-based compounds, such as:
Melamine: A simpler triazine derivative used in the production of resins and plastics.
Cyanuric chloride: Another triazine compound used as a precursor in the synthesis of herbicides and dyes.
The uniqueness of ((6-(3-Bromophenyl)-1,3,5-triazine-2,4-diyl)bis(3,1-phenylene))bis(diphenylphosphine oxide) lies in its complex structure, which imparts specific chemical and physical properties that are not found in simpler triazine derivatives. This makes it particularly valuable in advanced research and industrial applications.
特性
IUPAC Name |
2-(3-bromophenyl)-4,6-bis(3-diphenylphosphorylphenyl)-1,3,5-triazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H32BrN3O2P2/c46-36-19-13-16-33(30-36)43-47-44(34-17-14-28-41(31-34)52(50,37-20-5-1-6-21-37)38-22-7-2-8-23-38)49-45(48-43)35-18-15-29-42(32-35)53(51,39-24-9-3-10-25-39)40-26-11-4-12-27-40/h1-32H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJFEOJKWVLWTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC(=C3)C4=NC(=NC(=N4)C5=CC(=CC=C5)Br)C6=CC(=CC=C6)P(=O)(C7=CC=CC=C7)C8=CC=CC=C8 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H32BrN3O2P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
788.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(S)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride](/img/structure/B8182302.png)





